2,4,6-Trinitrophenol--5,6-dihydroisoquinoline (1/1)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol–5,6-dihydroisoquinoline involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by a coupling reaction with 5,6-dihydroisoquinoline. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, with reaction conditions carefully controlled to prevent over-nitration and decomposition of the product.
Industrial Production Methods
Industrial production of 2,4,6-Trinitrophenol–5,6-dihydroisoquinoline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. Safety measures are critical due to the explosive nature of 2,4,6-trinitrophenol.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitrophenol–5,6-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-trinitrophenol can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of 2,4,6-trinitrophenol.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or sulfonic acid groups.
Major Products Formed
Oxidation: Formation of dinitrophenol or other oxidized derivatives.
Reduction: Formation of 2,4,6-triaminophenol.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2,4,6-Trinitrophenol–5,6-dihydroisoquinoline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trinitrophenol–5,6-dihydroisoquinoline involves interactions with various molecular targets and pathways. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The 5,6-dihydroisoquinoline moiety can interact with biological receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound known for its explosive properties.
2,4-Dinitrophenol: A related compound with two nitro groups, used as a pesticide and in biochemical research.
Isoquinoline: A parent compound of 5,6-dihydroisoquinoline, used in the synthesis of various alkaloids and pharmaceuticals.
Uniqueness
2,4,6-Trinitrophenol–5,6-dihydroisoquinoline is unique due to the combination of the explosive properties of 2,4,6-trinitrophenol and the biological activity of 5,6-dihydroisoquinoline. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
60499-00-5 |
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Molecular Formula |
C15H12N4O7 |
Molecular Weight |
360.28 g/mol |
IUPAC Name |
5,6-dihydroisoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H9N.C6H3N3O7/c1-2-4-9-7-10-6-5-8(9)3-1;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2,4-7H,1,3H2;1-2,10H |
InChI Key |
BIDQYSMJYFLLFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C=NC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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